molecular formula C21H24ClN3O5S B2646658 N1-(4-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896286-30-9

N1-(4-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2646658
CAS No.: 896286-30-9
M. Wt: 465.95
InChI Key: YCDIGEFUMHYCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This oxalamide derivative features a 4-chlorobenzyl group at the N1 position and a sulfonylated pyrrolidine moiety at the N2 position. The 4-methoxyphenyl sulfonyl group introduces steric bulk and electronic modulation, likely influencing binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-30-18-8-10-19(11-9-18)31(28,29)25-12-2-3-17(25)14-24-21(27)20(26)23-13-15-4-6-16(22)7-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDIGEFUMHYCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzyl Group: The next step involves the introduction of the 4-chlorobenzyl group. This can be done by reacting the pyrrolidine intermediate with 4-chlorobenzyl chloride under basic conditions.

    Formation of the Oxalamide Backbone: The final step involves the formation of the oxalamide backbone. This can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound 13 () :

  • Structure : N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
  • Key Features : Contains a thiazole ring and acetylated piperidine, enhancing hydrophilicity.
  • Synthesis : 36% yield; LC-MS (APCI+) m/z 479.12 [M+H+]; 90% HPLC purity.
  • Activity : Targets the CD4-binding site of HIV, acting as an entry inhibitor .

Compound 15 () :

  • Structure : N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.
  • Key Features : Pyrrolidine-thiazole hybrid with a hydroxyethyl side chain.
  • Synthesis : 53% yield; LC-MS m/z 423.27 [M+H+]; 95% HPLC purity.
  • Activity : Demonstrates improved antiviral potency compared to simpler oxalamides due to enhanced target engagement .

Comparison :

  • The 4-chlorobenzyl group is retained across analogs, suggesting its critical role in binding interactions .

Oxalamides as Enzyme Inhibitors

Compound 56 () :

  • Structure : N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide.
  • Key Features : Lacks the sulfonyl-pyrrolidine group but shares the 4-chlorobenzyl and 4-methoxybenzene motifs.
  • Synthesis : 23% yield; ESI-MS m/z 346.9 [M+H+].
  • Activity : Functions as a cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase (SCD), a target in metabolic disorders .

Compound 81 () :

  • Structure : N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide.
  • Key Features : Propyl linker instead of benzyl; retains 4-chlorophenyl and 4-methoxyphenyl groups.
  • Synthesis : Intermediate nitrovinylbenzene synthesized in 96% yield.
  • Activity : Structural simplicity may reduce off-target effects compared to bulkier derivatives .

Comparison :

  • The target compound’s sulfonylated pyrrolidine may enhance interactions with hydrophobic enzyme pockets compared to phenethyl or propyl linkers in Compounds 56 and 81.
  • The 4-methoxyphenyl sulfonyl group could confer resistance to oxidative metabolism, improving pharmacokinetics .

S336 () :

  • Structure : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
  • Key Features : Pyridine and dimethoxybenzyl groups; lacks halogen substituents.
  • Safety: NOEL = 100 mg/kg/day in rats; margin of safety >33 million for flavoring use.
  • Activity : Potent umami agonist (Savorymyx® UM33) with low toxicity .

Comparison :

  • Sulfonylation introduces steric hindrance absent in flavoring oxalamides, which prioritize small, polar substituents for taste receptor activation .

Data Tables

Table 2: Pharmacological Profiles

Compound ID Biological Target Safety/Toxicity Key Advantage
Target Compound Enzymes (hypothesized) Not reported Sulfonyl group enhances stability
15 () HIV gp120 Low cytotoxicity in vitro High potency (IC50 < 1 µM)
56 () SCD Activated by CYP4F11 Tissue-specific activation
S336 () hTAS1R1/hTAS1R3 receptors NOEL = 100 mg/kg/day Industry-approved flavoring agent

Biological Activity

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, which is known for its significant pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is C17H20N2O2S2, with a molecular weight of approximately 356.48 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H20N2O2S2
Molecular Weight356.48 g/mol
Melting PointNot Available
SolubilityNot Specified

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the methoxy groups enhance binding affinity through hydrogen bonding and hydrophobic interactions. This interaction can lead to various biological effects, including:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
  • Antimicrobial Activity : Exhibits significant antibacterial properties against various pathogens.

Anticancer Activity

Research has indicated that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide possesses anticancer properties. A study demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated notable effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound also exhibited anti-inflammatory effects in murine models. Administration resulted in significant reductions in edema and inflammatory markers.

Case Studies

  • Anticancer Study : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in dose-dependent inhibition of cell proliferation.
    • IC50 Values : Comparable to standard chemotherapeutics used in clinical settings.
  • Antimicrobial Evaluation : Testing against bacterial strains showed that the compound effectively inhibited growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a significant reduction in inflammatory markers.

Q & A

Q. What are the key synthetic routes for N1-(4-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrrolidine-sulfonyl intermediate via sulfonylation of pyrrolidin-2-ylmethanol using 4-methoxyphenylsulfonyl chloride under basic conditions.
  • Step 2 : Coupling with oxalamide precursors. For example, chlorination of oxalamide intermediates (e.g., using phosphorus pentachloride) followed by nucleophilic substitution with the pyrrolidine-sulfonyl intermediate .
  • Step 3 : Purification via column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature (e.g., reflux in xylene for 48–72 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, oxalamide C=O at 1650–1750 cm⁻¹) .
  • NMR Analysis :
  • ¹H-NMR : Signals for the 4-chlorobenzyl group (δ 4.3–4.6 ppm, singlet for CH₂), pyrrolidine protons (δ 2.8–3.5 ppm), and methoxy group (δ 3.7–3.9 ppm) .
  • ¹³C-NMR : Confirms carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .

Q. What functional groups are pivotal in its structure and reactivity?

  • Oxalamide backbone : Dictates hydrogen-bonding potential and stability.
  • 4-Methoxyphenylsulfonyl group : Enhances solubility and influences electronic properties via the sulfonyl moiety.
  • 4-Chlorobenzyl group : Contributes to lipophilicity and steric effects in receptor binding .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be optimized?

  • Reaction Solvents : Use high-boiling solvents (e.g., xylene) for prolonged reflux to improve coupling efficiency .
  • Catalysts : Introduce palladium-based catalysts for Suzuki-Miyaura couplings (if applicable) or phase-transfer catalysts for sulfonylation .
  • Purification : Employ gradient elution in HPLC or flash chromatography to isolate intermediates with >95% purity .

Q. How to resolve contradictions in NMR data for structurally similar intermediates?

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference.
  • 2D-NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrrolidine CH₂ groups) and confirm connectivity .
  • Variable-Temperature NMR : Resolve dynamic effects in flexible regions (e.g., sulfonyl-pyrrolidine linkage) .

Q. How to assess the compound’s stability under varying pH and temperature?

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS.
  • pH-Dependent Hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., oxalamide cleavage under acidic conditions) .

Q. What computational approaches predict binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) leveraging the sulfonyl group’s hydrogen-bonding capacity.
  • QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps) with activity data from analogous compounds .

Q. How to design assays to evaluate biological activity in cancer or inflammation models?

  • Kinase Inhibition Assays : Screen against a panel of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cytokine Profiling : Treat macrophage cell lines (e.g., RAW 264.7) and quantify TNF-α/IL-6 via ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.